N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound belonging to the benzothiazole family. This compound features a benzothiazole core substituted with a chloro group at the 4-position and a dichlorophenoxyacetamide moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps. One common approach is the reaction of 4-chloro-1,3-benzothiazol-7-amine with 2,4-dichlorophenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and in a suitable solvent like dichloromethane or dimethylformamide.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors are used, and the reaction conditions are carefully monitored to ensure consistency and quality. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, often using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted benzothiazoles or dichlorophenoxy derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has shown potential in medicinal chemistry, being investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents.
Dichlorophenoxy derivatives: These compounds contain the dichlorophenoxy group but lack the benzothiazole moiety.
Uniqueness: N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of the benzothiazole core and the dichlorophenoxyacetamide group, which imparts distinct chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S/c16-8-1-4-12(10(18)5-8)22-6-13(21)20-11-3-2-9(17)14-15(11)23-7-19-14/h1-5,7H,6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZJXRLOHROHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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